Tert-butyl 2-(3-chloropyrazin-2-YL)-2-cyanoacetate
Overview
Description
Tert-butyl 2-(3-chloropyrazin-2-yl)-2-cyanoacetate:
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 2-(3-chloropyrazin-2-yl)-2-cyanoacetate typically involves the reaction of tert-butyl cyanoacetate with 3-chloropyrazine under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium carbonate, and an appropriate solvent like dimethylformamide or tetrahydrofuran. The reaction mixture is stirred at a controlled temperature, often around room temperature to 50°C, for several hours until the desired product is formed.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with careful control of reaction parameters and purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: Tert-butyl 2-(3-chloropyrazin-2-yl)-2-cyanoacetate can undergo nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Oxidation and Reduction Reactions: The compound can participate in oxidation reactions to form corresponding oxides or reduction reactions to form reduced derivatives.
Hydrolysis: The ester group in this compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide, potassium thiocyanate, or primary amines in solvents such as ethanol or acetonitrile.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.
Major Products:
Substitution Products: Depending on the nucleophile, products can include azides, thiocyanates, or amines.
Oxidation Products: Oxidized derivatives such as pyrazine oxides.
Reduction Products: Reduced derivatives with altered functional groups.
Hydrolysis Products: Corresponding carboxylic acids.
Scientific Research Applications
Chemistry: Tert-butyl 2-(3-chloropyrazin-2-yl)-2-cyanoacetate is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of heterocyclic compounds and other pyrazine derivatives.
Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore in drug design. It may be used in the development of new therapeutic agents targeting specific biological pathways.
Industry: The compound finds applications in the production of specialty chemicals and materials. It may be used in the synthesis of polymers, dyes, and agrochemicals.
Mechanism of Action
The mechanism of action of tert-butyl 2-(3-chloropyrazin-2-yl)-2-cyanoacetate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved would vary based on the specific derivative or analog being studied.
Comparison with Similar Compounds
- Tert-butyl 4-(3-chloropyrazin-2-yl)piperazine-1-carboxylate
- Tert-butyl (3-chloropyrazin-2-yl)carbamate
- Tert-butyl (2-((3-chloropyrazin-2-yl)amino)ethyl)carbamate
Comparison: Tert-butyl 2-(3-chloropyrazin-2-yl)-2-cyanoacetate is unique due to the presence of the cyanoacetate group, which imparts distinct reactivity and properties compared to other similar compounds. The cyano group can participate in additional chemical reactions, providing a versatile handle for further functionalization. This makes it a valuable intermediate in synthetic chemistry and drug development.
Properties
IUPAC Name |
tert-butyl 2-(3-chloropyrazin-2-yl)-2-cyanoacetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClN3O2/c1-11(2,3)17-10(16)7(6-13)8-9(12)15-5-4-14-8/h4-5,7H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MBNOANHOMYFZOS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C(C#N)C1=NC=CN=C1Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.68 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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